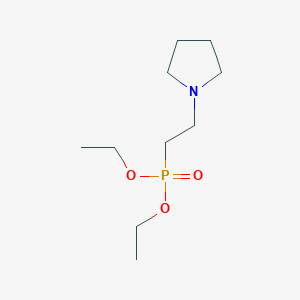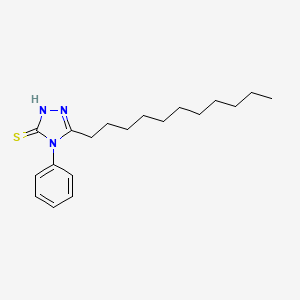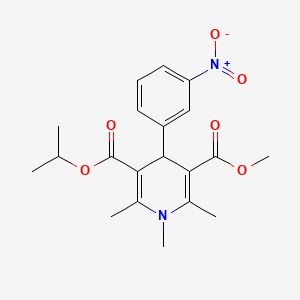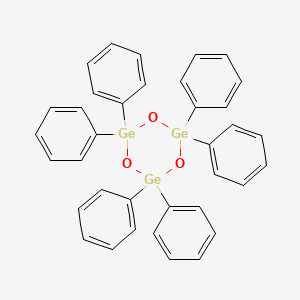
Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate: is a chemical compound known for its unique structure and properties It consists of two 2,3-dibromopropyl groups attached to an aziridin-1-ylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate typically involves the reaction of aziridine with 2,3-dibromopropyl phosphonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions. It can be used as a probe to investigate the mechanisms of various biological processes .
Medicine: Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents .
Industry: Industrially, the compound is used in the production of flame retardants and other specialty chemicals. Its brominated structure provides flame-retardant properties, making it useful in the manufacture of fire-resistant materials .
Mécanisme D'action
The mechanism of action of Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-BDBPE): A brominated flame retardant with similar applications in fire-resistant materials.
Tetrabromobisphenol A bis(allyl ether) (TBBPA-BAE): Another brominated compound used in the production of flame retardants.
Uniqueness: Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate is unique due to its aziridine moiety, which imparts distinct chemical reactivity and biological activity. This sets it apart from other brominated compounds that may lack this functional group .
Propriétés
Numéro CAS |
36897-96-8 |
|---|---|
Formule moléculaire |
C8H14Br4NO3P |
Poids moléculaire |
522.79 g/mol |
Nom IUPAC |
1-[bis(2,3-dibromopropoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C8H14Br4NO3P/c9-3-7(11)5-15-17(14,13-1-2-13)16-6-8(12)4-10/h7-8H,1-6H2 |
Clé InChI |
CUEXPQJPBBTFPW-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)



![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)


![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

